Bis(2-methoxyethyl) phthalate chemical properties
Bis(2-methoxyethyl) phthalate chemical properties
An In-depth Technical Guide to the Chemical Properties of Bis(2-methoxyethyl) Phthalate (B1215562)
Introduction
Bis(2-methoxyethyl) phthalate, also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester characterized by a benzene-1,2-dicarboxylate core with two 2-methoxyethyl ester side chains.[1][2] Historically utilized as a specialty plasticizer, particularly for cellulose (B213188) ester plastics, and as a solvent, its application has been curtailed due to health concerns.[1][3] This document provides a comprehensive overview of its chemical and physical properties, metabolic pathway, and general experimental methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and General Properties
DMEP is identified by the CAS Number 117-82-8.[1][2][3][4][5][6][7][8][9][10] It is a diester resulting from the esterification of phthalic acid or phthalic anhydride (B1165640) with two molecules of 2-methoxyethanol (B45455).[1][4]
| Identifier | Value |
| IUPAC Name | bis(2-methoxyethyl) benzene-1,2-dicarboxylate[2][10] |
| Synonyms | Di(2-methoxyethyl) phthalate, Dimethyl glycol phthalate, Kesscoflex MCP, Kodaflex DMEP[1][2][6] |
| CAS Number | 117-82-8[1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₁₄H₁₈O₆[1][2][5][6][11][7][9][10][12] |
| Molecular Weight | 282.29 g/mol [2][6][11] |
| Canonical SMILES | COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC[3][10] |
| InChIKey | HSUIVCLOAAJSRE-UHFFFAOYSA-N[3][9][10][13] |
Physicochemical Properties
DMEP exists as a practically colorless, oily liquid with a very slight, mild aromatic odor.[1][13] It is noted to be stable and less volatile than dibutyl phthalate.[2][13]
| Property | Value | Conditions |
| Physical State | Light-colored, clear, oily liquid[1][13] | Ambient |
| Melting Point | -40 °C to -55 °C[1][3][14] | |
| Boiling Point | 340 °C[1][10][14] | |
| 230 °C[4] | at 10 mm Hg | |
| Density | 1.170 g/cm³[3] | |
| 1.173 g/mL[4][15] | at 20 °C | |
| 1170 kg/m ³[1] | at 15 °C | |
| Vapor Pressure | <0.013 kPa[1] | at 20 °C |
| 23 hPa[14] | at 20 °C | |
| Refractive Index | 1.502 to 1.503[5][10] | at 20 °C/D |
| Viscosity | 32 cP[2][13] | |
| Henry's Law Constant | 2.8 x 10⁻³ atm·m³/mol[1] | at 25 °C |
Solubility and Partitioning Behavior
| Property | Value | Conditions |
| Water Solubility | 0.9 g/L (900 mg/L)[1] | at 20 °C |
| 8500 mg/L[2][4][10][13] | at 25 °C | |
| Partition Coefficient (log Kow) | 1.11 (estimated)[13] | |
| 2.9[1] | ||
| Soil Adsorption Coefficient (Koc) | 38 (estimated)[2][13] |
The estimated soil adsorption coefficient (Koc) of 38 suggests that bis(2-methoxyethyl) phthalate is expected to have very high mobility in soil.[2][13]
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of Bis(2-methoxyethyl) phthalate.
| Technique | Data Reference |
| Infrared (IR) Spectroscopy | Sadtler Research Laboratories IR grating collection: 14[13]. The NIST WebBook provides evaluated IR spectra.[9][12] |
| Ultraviolet (UV) Spectroscopy | Sadtler Research Laboratories Spectral Collection: 11[13] |
| ¹H NMR Spectroscopy | Sadtler Research Laboratories Spectral Collection: 1120[13] |
| Raman Spectroscopy | Sadtler Research Laboratories Spectral Collection: 494[13] |
| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum (electron ionization).[8][9] A GC-MS spectrum is also available for reference.[6][7] |
Safety and Hazard Profile
| Property | Value | Method |
| Flash Point | 185 °C / 365 °F[10][14] | |
| 194 °C[1] | Open Cup | |
| ~200 °C[3] | ||
| 121 °C / 250 °F | Closed Cup | |
| Autoignition Temperature | 390 °C / 734 °F[3] | |
| 399 °C / 750 °F[2] |
Bis(2-methoxyethyl) phthalate is classified as a reproductive toxicant, with hazard statements indicating it may damage fertility or the unborn child.[14] It is a known experimental teratogen and has reported reproductive effects.[4][13] When heated to decomposition, it emits acrid smoke and irritating fumes.[4][13]
Experimental Protocols
Detailed, specific experimental protocols for the determination of DMEP's properties are not available in the provided search results. However, this section outlines the standard methodologies generally employed for such characterizations.
General Methodologies for Physicochemical Property Determination:
-
Melting and Boiling Points: Determined using techniques such as Differential Scanning Calorimetry (DSC) for melting point and distillation apparatus under controlled pressure for boiling point, following OECD Guideline 102 and 103, respectively.
-
Density: Measured using a pycnometer or a digital density meter according to OECD Guideline 109.
-
Water Solubility: The column elution method or the flask-shaking method (OECD Guideline 105) are standard procedures.
-
Partition Coefficient (n-octanol/water): Typically determined using the HPLC method (OECD Guideline 117) or the shake-flask method (OECD Guideline 107).
-
Spectroscopic Analysis:
-
NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).
-
IR: Analysis is performed using an FTIR spectrometer with either a liquid film on KBr plates or a solution in a suitable solvent (e.g., CCl₄).[12]
-
MS: Mass spectra are obtained via Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI).
-
Visualizations
Metabolic Pathway of DMEP
In vivo, DMEP is known to undergo rapid hydrolysis. The primary metabolic pathway involves its breakdown into 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP). The 2-methoxyethanol is subsequently oxidized to methoxyacetic acid (MAA), a key metabolite linked to its toxicity.[1]
Caption: Metabolic breakdown of Bis(2-methoxyethyl) phthalate (DMEP) in vivo.
Generalized Experimental Workflow for Chemical Characterization
The process of characterizing a chemical like DMEP follows a logical progression from sample acquisition to final data analysis and reporting.
Caption: Generalized workflow for the physicochemical characterization of a chemical compound.
Structure-Application Relationship
The molecular structure of DMEP, featuring a rigid aromatic ring and flexible, polar ether-containing side chains, dictates its primary applications as a plasticizer and solvent.
Caption: Relationship between DMEP's chemical structure and its industrial applications.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Dimethoxyethyl phthalate | C14H18O6 | CID 8344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(2-methoxyethyl) phthalate - Wikipedia [en.wikipedia.org]
- 4. Bis(2-methoxyethyl) phthalate | 117-82-8 [chemicalbook.com]
- 5. Bis(2-methoxyethyl) phthalate(117-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. ez.restek.com [ez.restek.com]
- 7. ez.restek.com [ez.restek.com]
- 8. Bis(2-methoxyethyl) phthalate [webbook.nist.gov]
- 9. Bis(2-methoxyethyl) phthalate [webbook.nist.gov]
- 10. Bis(2-methoxyethyl) phthalate, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. accustandard.com [accustandard.com]
- 12. Bis(2-methoxyethyl) phthalate [webbook.nist.gov]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
- 15. 044089.18 [thermofisher.com]
